Chiral Resolution: Enantioselective Enzymatic Hydration for Production of (S)-Acid and (R)-Nitrile
A nitrile hydratase from Rhodococcus equi A4 preferentially hydrated the (S)-enantiomer of racemic 2-(4-methoxyphenyl)propanenitrile. In a comparative study, the enzyme's selectivity for the S-isomer of this compound was quantified with an E-value (enantiomeric ratio) of 5-15 [1]. This allowed for the direct resolution of the racemate into (S)-2-(4-methoxyphenyl)propionic acid (e.e. 87%) and the remaining (R)-2-(4-methoxyphenyl)propanenitrile (e.e. >99% after repeated steps) [1][2].
| Evidence Dimension | Enantiomeric Ratio (E-value) for enzymatic hydration |
|---|---|
| Target Compound Data | E-value = 5-15 |
| Comparator Or Baseline | E-value of 1 (non-selective enzyme) |
| Quantified Difference | 5- to 15-fold higher reaction rate for the S-enantiomer |
| Conditions | Cell-free extract of Rhodococcus equi A4 containing nitrile hydratase, pH 7.0 phosphate buffer, 30°C [1] |
Why This Matters
This data proves the compound is a viable substrate for a scalable, enzyme-based chiral resolution process, directly yielding high-value enantiopure building blocks.
- [1] Prepechalová, I., Martínková, L., Křen, V. (2001). Purification and characterization of the enantioselective nitrile hydratase from Rhodococcus equi A4. Applied Microbiology and Biotechnology, 55(2), 150-156. View Source
- [2] Kubáč, D., et al. (1995). Biotransformations of aromatic dinitriles using Rhodococcus equi cells. Biotechnology Letters, 17(11), 1203-1208. View Source
